neutrophil cytosol factor 47k

NADPH oxidase cell-free assay EC50

Neutrophil cytosol factor 47k, also known as NCF1 or p47-phox, is a 47 kDa cytosolic subunit of the phagocyte NADPH oxidase complex encoded by the NCF1 gene in humans. The protein is essential for superoxide production, mediating assembly of the active enzyme complex through its PX, SH3, and proline-rich domains.

Molecular Formula C6H4BrNS
Molecular Weight 0
CAS No. 126805-82-1
Cat. No. B1178007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneutrophil cytosol factor 47k
CAS126805-82-1
Synonymsneutrophil cytosol factor 47k
Molecular FormulaC6H4BrNS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Cytosol Factor 47k (CAS 126805-82-1): Recombinant NCF1/p47-phox Protein for NADPH Oxidase Research


Neutrophil cytosol factor 47k, also known as NCF1 or p47-phox, is a 47 kDa cytosolic subunit of the phagocyte NADPH oxidase complex encoded by the NCF1 gene in humans [1]. The protein is essential for superoxide production, mediating assembly of the active enzyme complex through its PX, SH3, and proline-rich domains [2]. Note: The CAS number 126805-82-1 is listed in some chemical databases for a small molecule derivative (C6H4BrNS) rather than the full protein; this evidence guide addresses the recombinant NCF1/p47-phox protein as the primary research reagent.

Why Generic Substitution of p47-phox with Other NADPH Oxidase Subunits Fails


Although p47-phox, p67-phox, and p40-phox are all cytosolic subunits of the NADPH oxidase complex, they are not functionally interchangeable. p47-phox contains unique structural domains (PX, tandem SH3) that mediate membrane targeting and binding to p22-phox, roles not shared by p67-phox or p40-phox [1]. Specific phosphorylation events on Ser303/304/328 are required for p47-phox activation, a regulatory mechanism absent in other subunits [2]. Consequently, defects in p47-phox cause a distinct form of chronic granulomatous disease (CGD) that cannot be compensated by overexpression of p67-phox or p40-phox [3]. The following quantitative evidence underscores why p47-phox must be evaluated as a unique entity.

Product-Specific Quantitative Evidence for Neutrophil Cytosol Factor 47k (NCF1/p47-phox)


EC50 Comparison: p47-phox Requires 2.75-Fold Higher Concentration Than p67-phox for NADPH Oxidase Activation

In a cell-free reconstitution system using isolated neutrophil plasma membranes and recombinant cytosolic factors, p47-phox and p67-phox exhibit distinct EC50 values for superoxide generation. Under optimal activation conditions with sodium dodecyl sulfate or arachidonate, p47-phox displays an EC50 of 220 nM, whereas p67-phox displays an EC50 of 80 nM [1]. This 2.75-fold difference indicates that p47-phox has a lower apparent affinity for the activation complex compared to p67-phox.

NADPH oxidase cell-free assay EC50 recombinant protein

Restoration of Superoxide Production in p47-phox-Deficient CGD B Lymphoblasts by Recombinant p47-phox

Epstein-Barr virus-transformed B lymphoblasts derived from p47-phox-deficient CGD patients fail to produce detectable superoxide in response to phorbol myristate acetate (PMA), whereas control cells generate 7.0-35 nmol O2-/10^7 cells/30 min. Stable transfection of these patient cells with a cDNA encoding p47-phox restores superoxide production to normal levels [1]. This complementation is subunit-specific; transfection with p67-phox does not rescue p47-phox-deficient cells.

Chronic granulomatous disease gene therapy superoxide assay complementation

Phosphorylation-Dependent Activation: S303/304/328A Mutant Fails to Translocate and Produce Superoxide

In a gp91phox/p67phox co-expressing K562 cell model, wild-type p47-phox translocates to the membrane and supports robust superoxide production upon PMA stimulation. In contrast, a triple alanine substitution mutant (S303/304/328A) fails to translocate to the membrane and generates minimal superoxide, as measured by superoxide dismutase-inhibitable chemiluminescence [1]. The phosphorylation-deficient mutant exhibits essentially complete loss of function despite being expressed at comparable levels.

Phosphorylation site-directed mutagenesis superoxide production membrane translocation

p47-phox Acts as Essential Scaffold: p67-phox Fails to Translocate in p47-phox-Deficient Neutrophils

In normal neutrophils stimulated with PMA, both p47-phox and p67-phox translocate from the cytosol to the plasma membrane. However, in neutrophils from p47-phox-deficient CGD patients, p67-phox fails to translocate, whereas in p67-phox-deficient neutrophils, p47-phox still translocates to the membrane fraction [1]. This asymmetric dependency establishes p47-phox as a critical scaffold that recruits p67-phox to the membrane-bound cytochrome b558.

Translocation NADPH oxidase assembly CGD protein-protein interaction

Species-Specific Activity: Rat p47-phox Yields Only 50% of Human p47-phox Activity in Cell-Free Assay

In a cell-free activation system reconstituted with human NADPH oxidase components, recombinant rat p47-phox purified as a GST fusion protein supports only about half the superoxide-generating activity of recombinant human p47-phox [1]. Despite 94% amino acid identity to mouse p47-phox, rat p47-phox is not functionally equivalent to the human protein in this heterologous system.

Species cross-reactivity recombinant protein NADPH oxidase comparative biochemistry

Procurement-Guiding Application Scenarios for Neutrophil Cytosol Factor 47k (NCF1/p47-phox)


Cell-Free Reconstitution Assays Requiring Defined EC50 Parameters

Researchers utilizing cell-free NADPH oxidase reconstitution systems must account for the distinct EC50 values of p47-phox (220 nM) and p67-phox (80 nM) [1]. Recombinant human p47-phox with verified specific activity is essential for achieving reproducible activation kinetics and for studies investigating the differential roles of cytosolic subunits.

Chronic Granulomatous Disease (CGD) Research and Gene Therapy Validation

p47-phox-deficient CGD represents a distinct genetic subtype. Recombinant p47-phox protein or expression constructs are required for complementation studies, as demonstrated by restoration of superoxide production in patient-derived B lymphoblasts [2]. Procurement of authenticated human p47-phox reagents is critical for translational research and preclinical gene therapy models.

Phosphorylation and Signal Transduction Studies Requiring Wild-Type and Phosphorylation-Defective Controls

The phosphorylation-dependent activation of p47-phox on Ser303/304/328 is a key regulatory step in NADPH oxidase activation [3]. Studies investigating upstream kinases or phosphatase pathways necessitate both wild-type p47-phox and phosphorylation-resistant mutants (e.g., S303/304/328A) as positive and negative controls. These reagents are not functionally replaceable by other oxidase subunits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for neutrophil cytosol factor 47k

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.